molecular formula C15H21N5O3S B1250227 Epetirimod esylate CAS No. 885483-02-3

Epetirimod esylate

Cat. No. B1250227
M. Wt: 351.4 g/mol
InChI Key: CLPJOVGTNBZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epetirimod esylate is a 1,5-naphthyridine derivative.

Scientific Research Applications

Erythropoiesis-Stimulating Protein Development

Epetirimod esylate is closely related to darbepoetin alfa, a hyperglycosylated analog of erythropoietin (EPO). Research shows that darbepoetin alfa, due to increased carbohydrate content, has greater in vivo potency and a longer serum half-life compared to regular EPO, allowing less frequent administration for the same biological response. It is used in treating anemia and reducing its incidence in clinical trials (Egrie & Browne, 2001).

Neuroprotective Applications

EPO and its analogs have demonstrated neuroprotective properties. Studies indicate that recombinant human EPO (rhEPO) is effective in treating ischemic stroke, reducing infarct size, and improving clinical outcomes. This highlights its potential as a neuroprotective therapy in acute brain injuries (Ehrenreich et al., 2002), (Ehrenreich et al., 2009).

Impact on Renal Functions

Darbepoetin alfa, a derivative of EPO, exhibits pleiotropic properties, including protection against renal dysfunction and injury in chronic renal failure. This suggests a potential application in treating different types of renal failure (Chatterjee, 2005).

Cellular Trafficking and Degradation

Studies on EPO and its analogs, like darbepoetin alfa, provide insights into their cellular trafficking and degradation. Understanding these processes is crucial for optimizing their therapeutic efficacy in various treatments, such as anemia management (Gross & Lodish, 2006).

Therapeutic Potential in Nervous System Disorders

EPO's role extends beyond erythropoiesis to include applicability in nervous system disorders, potentially offering efficacy in conditions like Alzheimer's disease, stroke, trauma, and diabetic complications. Its neuroprotective properties are a focus of ongoing research (Maiese et al., 2008).

properties

CAS RN

885483-02-3

Product Name

Epetirimod esylate

Molecular Formula

C15H21N5O3S

Molecular Weight

351.4 g/mol

IUPAC Name

ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine

InChI

InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5)

InChI Key

CLPJOVGTNBZYQJ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Canonical SMILES

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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